molecular formula C23H27N3O4S2 B2508981 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476308-43-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2508981
CAS No.: 476308-43-7
M. Wt: 473.61
InChI Key: UKJOFJUQNVIOQJ-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Vellaiswamy and Ramaswamy (2017) focused on synthesizing Co(II) complexes of related compounds, exploring their structure and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Tritium Labeling and Receptor Antagonism

  • Hong et al. (2015) explored the tritium labeling of a compound structurally related to the specified benzamide. This compound was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, useful for further biological studies (Hong et al., 2015).

Pro-apoptotic Derivatives and Anticancer Agents

  • Yılmaz et al. (2015) synthesized derivatives of a related compound for pro-apoptotic activity. Among these, one compound demonstrated significant growth inhibition in melanoma cell lines and was also evaluated as an inhibitor of carbonic anhydrase isoforms (Yılmaz et al., 2015).

Antimicrobial Activity

  • Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties, demonstrating significant antimicrobial activity. They studied the structural and elemental analysis of these compounds (Priya et al., 2006).

Photodynamic Therapy Applications

  • Pişkin et al. (2020) reported on new benzenesulfonamide derivatives used in zinc phthalocyanines, highlighting their potential in photodynamic therapy applications for cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Nonsteroidal Anti-inflammatory Activity

  • Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing potential as nonsteroidal anti-inflammatory drugs. The study included spectral and X-ray diffraction characterization (Lynch et al., 2006).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-19-6-5-7-20-21(19)24-23(31-20)25-22(27)17-8-10-18(11-9-17)32(28,29)26-13-15(2)12-16(3)14-26/h5-11,15-16H,4,12-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOFJUQNVIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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